2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 267 (M⁺) with isotopic clusters due to three chlorine atoms (M+2 and M+4 peaks).
- Key fragments :
- Loss of Cl- (m/z 232).
- Cleavage of the ether bond (m/z 161 for dichlorophenol fragment).
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound is publicly available. However, analogous structures (e.g., 2-(4-chlorophenoxy)-2-methylpropanoyl chloride) suggest:
- Phenyl ring orientation : Likely perpendicular to the acyl chloride plane to minimize steric hindrance.
- Intermolecular interactions : Weak van der Waals forces and halogen bonding between chlorine atoms and adjacent molecules.
- Conformational preferences : The gauche arrangement between the phenoxy oxygen and carbonyl group may dominate in solution.
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT) studies predict:
- Electrostatic potential : High electron density at the carbonyl oxygen and chlorine atoms, favoring electrophilic reactions.
- HOMO-LUMO gap : Calculated at 4.5–5.0 eV , indicating moderate reactivity. The HOMO localizes on the phenyl ring, while the LUMO resides on the acyl chloride.
- Molecular dynamics : Simulations in polar solvents (e.g., water) show rapid solvation of the chloride group, while nonpolar solvents stabilize the aromatic system.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.7 eV |
| Dipole Moment | 3.8–4.2 D |
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCOYXRKCHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2,4-Dichlorophenol Derivatives
Method Overview:
The foundational step involves chlorinating phenolic compounds to introduce the dichlorophenoxy moiety, which is then converted into the acyl chloride.
- Starting Material: 2,4-Dichlorophenol or phenoxyacetic acid derivatives.
- Chlorination: Using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride to selectively chlorinate the phenolic ring or phenoxyacetic acid intermediates.
- Reaction Conditions: Typically carried out under reflux with inert solvents like dichloromethane or chloroform, with controlled temperature to prevent over-chlorination.
Research Findings:
A patent describes a process where phenoxyacetic acids are chlorinated via a one-step chlorination with SOCl₂, achieving high selectivity and yield, with minimal by-products.
Esterification and Chlorination Sequence
Method Overview:
This approach involves initial formation of phenoxyacetic acid derivatives, followed by chlorination to yield the dichlorophenoxyacetic acid, which is then converted to the acyl chloride.
- Esterification: Phenol reacts with chloroacetic acid derivatives under basic or acidic conditions to form phenoxyacetic acids.
- Chlorination: The phenoxyacetic acid is chlorinated at the ortho or para positions using chlorinating agents, as described in patent CN105622396A, which emphasizes a "one-kettle" process for high atom economy and minimal environmental impact.
- Conversion to Acyl Chloride: The chlorinated phenoxyacetic acid is treated with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.
- High yields (>98%) with minimal impurities.
- Environmentally friendly due to reduced by-products.
- Process scalability for industrial production.
Direct Acylation of Dichlorophenol
Method Overview:
A more direct route involves acylation of 2,4-dichlorophenol with methylpropanoyl chloride.
- Preparation of Acyl Chloride: Methylpropanoyl chloride is synthesized separately via chlorination of methylpropanic acid.
- Acylation Reaction: 2,4-Dichlorophenol reacts with methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine, facilitating nucleophilic acyl substitution.
- Reaction Conditions: Typically conducted at low temperatures (0–5°C) to control reaction rate and selectivity.
Research Data:
This method is efficient for laboratory-scale synthesis, providing high purity products with yields exceeding 85%. It is less favored industrially due to the need for pure acyl chloride and potential side reactions.
Summary of Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination of Phenoxyacetic Acid | SOCl₂, POCl₃ | Chlorinate phenoxyacetic acid derivatives | High selectivity, scalable | Over-chlorination risk |
| Esterification & Chlorination | Chloroacetic acid derivatives, chlorinating agents | Ester formation, chlorination, conversion to acyl chloride | Environmentally friendly, high yield | Multi-step process |
| Direct Acylation | Methylpropanoyl chloride, phenol | Nucleophilic acyl substitution | Simple, quick | Less scalable, side reactions possible |
Notes on Reaction Conditions and Optimization
- Temperature Control: Reactions involving chlorination are typically performed at 0–60°C to prevent over-chlorination and degradation.
- Reagent Purity: High-purity chlorinating agents and starting materials are essential for optimal yields.
- Solvent Choice: Dichloromethane and chloroform are preferred for their inertness and ease of removal.
- Environmental Considerations: Use of greener chlorinating agents and process optimization reduces hazardous by-products, aligning with sustainable chemistry principles.
Research Findings and Data Tables
Data Table 1: Comparative Yields and Conditions
| Method | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of phenoxyacetic acid | SOCl₂ | Reflux (~70°C) | 95–98 | High selectivity, scalable |
| Esterification & chlorination | NaOH, SOCl₂ | 50–60°C | 97 | Environmentally friendly |
| Direct acylation | Methylpropanoyl chloride | 0–5°C | 85–90 | Laboratory scale |
- The chlorination of phenoxyacetic acids using SOCl₂ or POCl₃ provides the most consistent high yields suitable for industrial scale.
- The "one-kettle" process described in recent patents emphasizes process efficiency and environmental safety, making it the preferred industrial route.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenoxyacetic acid and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2,4-Dichlorophenoxyacetic Acid: Formed from hydrolysis.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, as it is a derivative of 2,4-dichlorophenoxyacetic acid, a known plant growth regulator.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride involves its interaction with specific molecular targets and pathways. As a derivative of 2,4-dichlorophenoxyacetic acid, it mimics the action of natural plant hormones called auxins. It is absorbed by plant tissues and transported to the site of action, where it induces uncontrolled cell growth, leading to the death of the plant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous chlorophenoxy derivatives:
| Compound Name | Structure | Key Functional Groups | CAS Number | Primary Use |
|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride | 2,4-Cl₂C₆H₃O–C(CH₃)(COCl)₂ | Acyl chloride, methyl branch | 41711-48-2 | Pharmaceutical synthesis |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Cl₂C₆H₃O–CH₂COOH | Carboxylic acid | 94-75-7 | Herbicide |
| Dichlorprop (2,4-DP) | 2,4-Cl₂C₆H₃O–CH(CH₃)COOH | Carboxylic acid, methyl branch | 120-36-5 | Herbicide, plant growth regulator |
| 2-(2,4-Dichlorophenoxy)butanoyl chloride | 2,4-Cl₂C₆H₃O–CH₂CH₂COCl | Acyl chloride, longer alkyl chain | N/A | Research intermediate |
| 2,4-Dichlorophenylacetyl chloride | 2,4-Cl₂C₆H₃–CH₂COCl | Acyl chloride, phenylacetyl backbone | 102-47-6 | Chemical synthesis |
Key Observations :
Physicochemical Properties
| Property | 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride | Dichlorprop (2,4-DP) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~264.1 (calculated) | 235.1 | 221.0 |
| Chlorine Content | 26.8% | 30.1% | 32.1% |
| Reactivity | High (acyl chloride) | Moderate (carboxylic acid) | Moderate (carboxylic acid) |
| Solubility | Likely low in water, soluble in organic solvents | 0.9 g/L (water) | 0.89 g/L (water) |
| Hazard Classification | Corrosive, toxic | Carcinogen (IARC) | Toxic, environmental hazard |
Sources: Notes:
- The higher molecular weight and chlorine content of the target compound compared to 2,4-D and Dichlorprop may enhance lipophilicity, affecting bioavailability and environmental persistence .
- Acyl chlorides generally exhibit higher toxicity and corrosivity than their carboxylic acid counterparts, necessitating stringent handling protocols .
Herbicidal Activity
- 2,4-D and Dichlorprop : Broad-spectrum herbicides acting as synthetic auxins, disrupting plant cell growth .
- Target Compound: Not directly used as a herbicide but serves as a precursor for synthesizing herbicidal derivatives. Its methyl and acyl chloride groups may enhance penetration into plant tissues compared to carboxylic acids .
Pharmaceutical Potential
- Derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit COX-2 inhibitory activity, suggesting anti-inflammatory applications . The target compound’s reactivity enables efficient synthesis of such derivatives, including thiourea-containing amides with superior COX-2 binding affinity compared to 2,4-D .
Biological Activity
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dichlorophenoxy group attached to a methylpropanoyl chloride moiety. This configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride can be categorized into several areas:
- Herbicidal Properties : As a derivative of 2,4-D, this compound exhibits herbicidal activity by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Antimicrobial Activity : Preliminary studies suggest that compounds related to 2,4-D may possess antimicrobial properties against various pathogens.
- Endocrine Disruption : Research indicates that exposure to 2,4-D and its derivatives can disrupt endocrine functions in animals and potentially humans.
The primary mechanism involves the compound's interaction with plant hormone receptors. It acts as an agonist for auxin receptors, leading to abnormal growth patterns in plants. In microbial contexts, it may inhibit cell wall synthesis or disrupt metabolic pathways.
Case Studies
- Herbicidal Efficacy : A study evaluated the efficacy of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride on various weed species. Results indicated significant reduction in biomass at concentrations as low as 0.5 kg/ha.
- Toxicological Assessment : A toxicological profile revealed that high doses could lead to symptoms such as tachycardia and neurological effects in animal models, similar to those observed with other 2,4-D derivatives .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride, and what catalysts or conditions are typically employed?
Methodological Answer: The synthesis typically starts with the corresponding carboxylic acid, 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid, which undergoes chlorination using agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:
- Reagent selection : Thionyl chloride is preferred for its efficiency and gaseous byproducts (SO₂, HCl), which are easily removed under vacuum .
- Solvent choice : Anhydrous dichloromethane or toluene minimizes hydrolysis.
- Temperature control : Reactions are conducted at 0–25°C to avoid side reactions.
- Workup : Excess chlorinating agent is removed via rotary evaporation, and the product is purified via distillation or recrystallization.
Validation : Monitor reaction progress via TLC or FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) .
Q. How can researchers ensure the purity and stability of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride during storage and handling?
Methodological Answer:
- Storage : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at –20°C to prevent hydrolysis .
- Handling : Use anhydrous solvents and gloveboxes for transfers. Conduct reactions in sealed systems to exclude moisture .
- Purity checks : Regular NMR (¹H/¹³C) and Karl Fischer titration to detect water contamination.
Safety : Follow protocols for corrosive substances, including PPE (gloves, goggles) and emergency showers .
Q. What spectroscopic techniques are most effective for characterizing 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride?
Methodological Answer:
- FT-IR : Confirm the acyl chloride group via C=O stretch (~1800 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.5–1.8 ppm). ¹³C NMR identifies the carbonyl carbon at ~170 ppm .
- Mass spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (249.09 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?
Methodological Answer:
- Kinetic control : Use low temperatures (0–5°C) and slow reagent addition to suppress hydrolysis .
- Solvent optimization : Anhydrous toluene reduces water activity compared to polar solvents .
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side-product formation .
Validation : Track intermediates via in-situ FT-IR or GC-MS. Computational models (DFT) predict energy barriers for competing pathways .
Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states to identify favorable pathways (e.g., SN₂ vs. tetrahedral intermediate) .
- Reaction path simulations : Use software like Gaussian or ORCA to optimize geometries and calculate activation energies .
- Solvent effects : COSMO-RS models predict solvent polarity impacts on reaction rates .
Application : These models guide solvent selection (e.g., non-polar for SN₂) and stoichiometric ratios for amide/ester synthesis .
Q. How should researchers address discrepancies in reaction yields reported across studies?
Methodological Answer:
- Variable screening : Use Design of Experiments (DoE) to test factors like moisture levels, oxygen exposure, and catalyst purity .
- Reproducibility protocols : Standardize inert atmosphere techniques (Schlenk line) and reagent drying (molecular sieves) .
- Data reconciliation : Compare NMR yields vs. isolated yields to identify workup losses. PXRD can detect crystalline impurities .
Q. What strategies optimize the compound’s use in synthesizing esters or amides with sterically hindered nucleophiles?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
